molecular formula Mn2Zr B14714720 Manganese--zirconium (2/1) CAS No. 12057-97-5

Manganese--zirconium (2/1)

Cat. No.: B14714720
CAS No.: 12057-97-5
M. Wt: 201.10 g/mol
InChI Key: ZUSIIEXGSGPPGX-UHFFFAOYSA-N
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Description

Manganese-zirconium (2/1) refers to a layered or composite material with a stoichiometric ratio favoring manganese and zirconium oxides. Synthesized via atomic layer deposition (ALD), this compound typically involves alternating layers of zirconium oxide (ZrO₂) and manganese oxide (MnOx) using precursors such as zirconium tetrachloride (ZrCl₄) and manganese(III) acetylacetonate (Mn(acac)₃) with ozone .

Properties

CAS No.

12057-97-5

Molecular Formula

Mn2Zr

Molecular Weight

201.10 g/mol

IUPAC Name

manganese;zirconium

InChI

InChI=1S/2Mn.Zr

InChI Key

ZUSIIEXGSGPPGX-UHFFFAOYSA-N

Canonical SMILES

[Mn].[Mn].[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese–zirconium (2/1) can be synthesized using various methods. One common approach involves the hydrothermal synthesis route, where manganese chloride tetrahydrate and zirconium oxychloride octahydrate are used as precursors. The reaction is typically carried out in the presence of a surfactant and ammonium hydroxide under hydrothermal conditions . Another method involves the evaporation-induced self-assembly process, which uses manganese and zirconium salts along with a block copolymer .

Industrial Production Methods: In industrial settings, the preparation of manganese–zirconium (2/1) often involves solution combustion methods. This technique involves the propagation of self-sustained exothermic reactions in an aqueous solution, resulting in the formation of zirconium dioxide powder along with the emission of various gases . The deep eutectic solvent-assisted hot pressing method is another rapid and versatile approach for preparing zirconium-based metal-organic framework nanocrystals .

Chemical Reactions Analysis

Structural Integration and Oxidation States

Manganese ions integrate into zirconia lattices, forming substitutional solid solutions. Key oxidation states and their stability under varying conditions include:

Mn Oxidation StateStability ConditionsCrystal Field Transitions (nm)Source
Mn²⁺Reduced environments (H₂, 773–973 K)N/A (EPR-detectable)
Mn³⁺Oxidizing environments (air, 973 K)580 (d-d transition)
Mn⁴⁺Oxidizing environments (air, >1273 K)300–320 (charge transfer)
  • Mechanism : Mn³⁺ and Mn⁴⁺ substitute Zr⁴⁺ in the lattice, creating oxygen vacancies that enhance redox activity .

  • Phase Dependency :

    • Monoclinic ZrO₂ : Stabilizes Mn³⁺ and Mn⁴⁺ (up to 0.2 wt% solubility) .

    • Tetragonal/Cubic ZrO₂ : Favors Mn²⁺ and Mn³⁺ due to lattice symmetry .

Redox Behavior Under Thermal Treatment

Thermal treatment in inert or oxidizing atmospheres alters Mn speciation:

Table 1: Redox Transformations in Mn-ZrO₂ Systems

ConditionReactionOutcomeSource
He flow (323–773 K)Mn³⁺ → Mn⁴⁺ + e⁻Increased Mn⁴⁺ concentration
H₂ reduction (773 K)Mn³⁺/Mn⁴⁺ → Mn²⁺Surface MnO clusters form
Air calcination (973 K)Mn²⁺ → Mn³⁺/Mn⁴⁺Mn₃O₄ surface particles
>1273 K (air)Mn-ZrO₂ solid solution decompositionMn₂O₃ segregation
  • Key Insight : Mn³⁺/Mn⁴⁺ ratios govern oxygen mobility, critical for catalytic oxidation .

Table 2: Catalytic Performance in CO and Propane Oxidation

Catalyst CompositionReactionT₅₀ (°C)Activity (mmol·g⁻¹·h⁻¹)Selectivity (%)Source
Mn₀.₃Zr₀.₅Ce₀.₂O₂CO → CO₂17625.4>99
Mn₀.₅Zr₀.₇O₂C₃H₈ → CO₂ + H₂O35518.795
MnSZ (2 wt% Mn)n-C₄H₁₀ isomerization4730.12 (turnover frequency)85
  • Mechanistic Notes :

    • CO Oxidation : Dominated by Mn³⁺/Mn⁴⁺ redox cycles and oxygen vacancy generation .

    • Alkane Isomerization : Requires Brønsted acid sites from sulfated zirconia, enhanced by Mn²⁺/Mn³⁺ .

Spectroscopic and Computational Insights

  • UV-Vis Spectroscopy :

    • Charge transfer transitions (300–320 nm) and d-d transitions (580–680 nm) identify Mn³⁺/Mn⁴⁺ in ZrO₂ .

    • Crystal field splitting parameters (10Dq ≈ 1.8 eV for Mn³⁺) confirm octahedral coordination .

  • EPR Analysis :

    • Isolated Mn²⁺ (g = 2.00, ΔHpp = 200–400 G) in tetragonal ZrO₂ .

    • Mn₃O₄ clusters (broad signal at g = 2.00) form under oxidizing conditions .

Stability and Decomposition Pathways

  • Thermal Stability Limit : Mn-ZrO₂ solid solutions decompose above 1273 K, releasing Mn₂O₃ .

  • Lattice Parameter Shifts :

    Mn Content (wt%)Lattice Parameter (Å)Phase
    0.55.059Tetragonal
    2.05.100Cubic

Comparative Analysis with Ternary Systems

Incorporating Ce into Mn-ZrO₂ enhances oxygen storage capacity:

  • Mn₀.₃Ce₀.₅Zr₀.₂O₂ : 40% higher CO oxidation activity than binary Mn-ZrO₂ due to Ce³⁺/Ce⁴⁺ redox pairs .

  • Zr/Ce Ratio : Optimal at 1:1 for maximizing oxygen mobility and thermal stability .

Mechanism of Action

The mechanism of action of manganese–zirconium (2/1) involves its ability to act as a catalyst in various chemical reactions. The compound’s catalytic activity is attributed to the presence of manganese and zirconium, which provide active sites for the reactions. In photocatalytic reactions, manganese–zirconium (2/1) absorbs UV light, generating electron-hole pairs that drive the reduction of carbon dioxide to methane . In catalytic autoxidation reactions, the compound facilitates the cleavage of carbon-carbon bonds in lignin, producing aromatic carboxylic acids .

Comparison with Similar Compounds

Key Properties :

  • Structure: Layered films (e.g., 100 cycles of MnOx followed by 100 cycles of ZrO₂) exhibit smooth SET/RESET transitions in resistive switching, making them suitable for neuromorphic and multilevel memory applications .
  • Electronic States : X-ray photoelectron spectroscopy (XPS) reveals temperature-dependent oxidation states:
    • At 250°C: Dominant MnCO₃ formation due to residual carbon .
    • At 300°C: Mn₃O₄ as the primary phase, confirmed by Mn 3s exchange splitting (5.9 eV) .

  • Crystallinity: Grazing-incidence X-ray diffraction (GIXRD) shows tetragonal ZrO₂ and cubic Mn₃O₆ phases in reference films, with mixed-phase behavior in nanolaminates .

Comparison with Similar Compounds

Lithium-Rich Manganese-Based Cathode Materials

Lithium-rich materials (e.g., 0.5Li₂MnO₃·0.5LiNi₀.5Mn₀.5O₂) share manganese but differ in composition and application.

Property Mn-Zr (2/1) Lithium-Rich Mn-Based Materials
Primary Application Resistive memory, neuromorphic systems Lithium-ion battery cathodes
Key Components MnOx, ZrO₂ Li₂MnO₃, LiMO₂ (M = Ni, Co, Mn)
Synthesis ALD deposition Solid-state reaction or co-precipitation
Conductivity Tunable resistive switching High Li⁺ ion conductivity

Insight : While Mn-Zr (2/1) focuses on electronic properties, lithium-rich manganese oxides prioritize ionic transport, reflecting divergent design goals .

Hafnium Oxide (HfO₂)-Based RRAM Systems

HfO₂ is a benchmark material for resistive random-access memory (RRAM).

Property Mn-Zr (2/1) HfO₂-Based Systems
Switching Behavior Smooth, gradual SET/RESET transitions Abrupt switching with higher variability
Functional Window Narrow (except 50+50 cycle sample) Wider operational range
Multilevel Capacity High (e.g., 100+100 cycle sample) Limited without additional doping

Insight : Mn-Zr (2/1) excels in multilevel applications but requires optimization for broader memory windows .

Magnesium-Aluminum-Zirconium Oxide (Mg-Al-Zr-O)

Mg-Al-Zr-O is a ceramic with structural applications.

Property Mn-Zr (2/1) Mg-Al-Zr-O
Primary Use Electronic devices High-strength ceramics, catalysts
Mechanical Strength Not applicable Superior fracture toughness
Phase Stability Mixed ZrO₂/MnOx phases Cubic/tetragonal ZrO₂ with Mg/Al doping

Insight : Mg-Al-Zr-O prioritizes mechanical resilience, whereas Mn-Zr (2/1) leverages electronic tunability .

Manganese/Zirconium Bimetallic Organic Frameworks (Mn/Zr-MOFs)

Mn/Zr-MOFs are used for environmental sensing.

Property Mn-Zr (2/1) Mn/Zr-MOFs
Application Memory devices Fluoride ion detection in water
Key Feature Resistive switching Peroxidase-like activity, F⁻ selectivity
Synthesis ALD Solvothermal or coprecipitation

Insight : Both systems utilize Mn-Zr synergy but diverge in functionality—electronic vs. catalytic/sensing .

Manganese and Zirconium in Catalysts

Manganese Catalyst (MnCAT) :

  • High selectivity in polyurethane synthesis (isocyanate-polyol reactions) .
  • Outperforms zirconium catalysts (e.g., Zr 4.5) in reaction efficiency .

Zirconium Catalyst :

  • Used in coatings and ceramics for hardness and thermal stability .

Insight : Mn compounds excel in organic synthesis, while Zr dominates in materials engineering .

Data Tables

Table 1: Manganese Oxidation States in Mn-Zr (2/1)

Deposition Temperature Dominant Phase Mn Oxidation State Carbon Content
250°C MnCO₃ +II/+III High (XPS)
300°C Mn₃O₄ +II/+III/+IV Low

Table 2: RRAM Performance Comparison

Material SET/RESET Transition HRS/LRS Ratio Application Suitability
Mn-Zr (2/1) Smooth, gradual Moderate (50+50 cycle: high) Neuromorphic
HfO₂ Abrupt High Conventional memory

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